2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide
Description
The compound 2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide features a thiazole core substituted with methyl groups at positions 2 and 4. The 5-position of the thiazole is a carboxamide group linked via a methylene bridge to a pyridin-3-yl moiety, which is further substituted at its 5-position with a thiophen-3-yl heterocycle.
Properties
IUPAC Name |
2,4-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-10-15(22-11(2)19-10)16(20)18-7-12-5-14(8-17-6-12)13-3-4-21-9-13/h3-6,8-9H,7H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAFQASWOCTBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Coupling Reactions: The final compound is obtained by coupling the synthesized thiophene, pyridine, and thiazole intermediates using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the pyridine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the pyridine ring can yield piperidine derivatives.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds similar to 2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide exhibit promising anticancer properties. Studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, thiazoles have been reported to target specific kinases involved in cancer proliferation, making them potential candidates for drug development against tumors such as gastrointestinal stromal tumors (GIST) and melanoma .
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known to possess antibacterial and antifungal properties, making them useful in treating infections caused by resistant strains of bacteria and fungi. In vitro studies have demonstrated effectiveness against pathogens like Staphylococcus aureus and Candida albicans .
3. Neurological Applications
Research into the neuroprotective effects of thiazole derivatives suggests that they may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Agricultural Applications
1. Pesticidal Activity
The structural characteristics of this compound make it a candidate for agricultural applications as a pesticide or herbicide. Compounds with similar frameworks have shown efficacy in controlling pests and diseases in crops, potentially offering a new avenue for sustainable agriculture practices .
Materials Science Applications
1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene and pyridine moieties enhances charge transport properties, which are critical for the efficiency of these devices .
Case Studies
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Thiazole-Based Analogs
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs ():
- Core : Thiazole with a 4-methyl and 2-(4-pyridinyl) substituents.
- Carboxamide : Attached to diverse amines (e.g., alkyl, aryl groups).
- Key Differences : The target compound has 2,4-dimethyl substitution (vs. 4-methyl) and a pyridin-3-ylmethyl group substituted with thiophene (vs. 4-pyridinyl). The absence of thiophene in these analogs may reduce π-π stacking interactions in target binding .
- 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide (): Core: Thiazole with 4-methyl and 2-(3-pyridinyl). Carboxamide: Linked to a 3-(trifluoromethyl)phenyl group. Key Differences: The trifluoromethylphenyl substituent enhances hydrophobicity and electron-withdrawing effects, contrasting with the target compound’s pyridinyl-thiophene moiety.
- 2,4-Dimethyl-N-(naphthalen-2-yl)-1,3-thiazole-5-carboxamide (): Core: Identical 2,4-dimethyl thiazole. Carboxamide: Attached to naphthalen-2-yl.
Pyrazole-Based Analogs
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (): Core: Pyrazole substituted with chlorophenyl groups. Carboxamide: Linked to a 3-pyridylmethyl group. However, the shared pyridylmethyl amide motif suggests overlapping binding site compatibility .
Structural and Functional Implications
Biological Activity
2,4-Dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings and case studies.
The compound is characterized by the following properties:
- Molecular Formula : C₁₆H₁₅N₃OS₂
- Molecular Weight : 329.4 g/mol
- CAS Number : 1705434-14-5
Antimicrobial Activity
Recent studies indicate that thiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly strains resistant to conventional antibiotics like vancomycin .
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | S. aureus, E. faecium |
| Naphthoquinone-fused thiazoles | High | Various Gram-positive bacteria |
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored extensively. The compound's structure suggests it may inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity Studies : In vitro studies have reported that related thiazole compounds exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, a derivative with a similar scaffold showed an IC₅₀ value of 193.93 µg/mL against A549 cells, indicating significant activity compared to standard chemotherapeutics .
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes:
- COX Inhibition Studies : Thiazole carboxamide derivatives have been identified as potential COX inhibitors, which are crucial targets for anti-inflammatory drugs. This suggests that the compound may possess dual functionality as both an anticancer and anti-inflammatory agent .
Case Studies
- Study on Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested for their antimicrobial activities. Among them, compounds with thiophene and pyridine substituents demonstrated enhanced activity against resistant strains of bacteria.
- Cytotoxicity Assessment in Cancer Research : In a comparative study involving multiple thiazole derivatives, one compound showed significant cytotoxicity against A549 and MCF-7 cell lines, prompting further exploration into its structure–activity relationship (SAR).
Q & A
Basic: How can researchers optimize the synthesis of 2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide?
Methodological Answer:
Synthetic optimization should focus on solvent selection (e.g., DMF or THF), base catalysts (K₂CO₃ for nucleophilic substitution), and reaction temperature. For example, highlights room-temperature stirring for thiazole-thiol alkylation, while uses THF at 0–5°C for pyrazole acetylation. Monitoring via TLC or HPLC (≥98% purity criteria, as in ) ensures reaction completion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is recommended .
Basic: What analytical techniques are critical for characterizing the compound’s structure?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), pyridyl (δ 8.0–9.0 ppm), and thiazole (δ 2.4–2.6 ppm for methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., uses PubChem-derived MW 331.4 g/mol for a related compound).
- Elemental Analysis : Validate empirical formulas (C, H, N, S content) .
Basic: How should biological activity screening be designed for this compound?
Methodological Answer:
- In vitro assays : Test for kinase inhibition (e.g., ’s pyrazole derivatives screened via enzyme-linked immunosorbent assays).
- Cell-based models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling (IC₅₀ calculations).
- PASS Online Prediction : Predict pharmacological activity (e.g., anti-inflammatory or anticancer potential, as in ) .
Advanced: How can structure-activity relationship (SAR) studies be conducted on this compound?
Methodological Answer:
- Substituent modification : Replace thiophen-3-yl with other aryl groups (e.g., 4-fluorophenyl in ) to assess bioactivity changes.
- Bioisosteric replacement : Substitute the thiazole ring with triazole ( ) or oxadiazole () to evaluate metabolic stability.
- Quantitative SAR (QSAR) : Use computational tools (e.g., CODESSA) to correlate substituent properties (logP, polarizability) with activity .
Advanced: What molecular docking strategies are suitable for target identification?
Methodological Answer:
- Protein preparation : Retrieve target structures (e.g., kinases, GPCRs) from PDB. Remove water molecules and add hydrogens.
- Docking software : Use AutoDock Vina or Schrödinger Suite ( ’s pyrazole derivatives docked into ATP-binding pockets).
- Validation : Compare binding energies (ΔG) with known inhibitors (e.g., ’s trifluoromethylpyrazole analogs) .
Advanced: How can contradictions in biological activity data be resolved?
Methodological Answer:
- Dose-response reevaluation : Confirm IC₅₀ values across multiple replicates.
- Off-target profiling : Use proteome-wide assays (e.g., KINOMEscan) to identify non-specific interactions.
- Solubility checks : Poor solubility (common in thiophene derivatives) may artificially reduce activity; use DMSO controls .
Advanced: What methods validate purity and stability in long-term storage?
Methodological Answer:
- HPLC-UV/LC-MS : Monitor degradation products ( uses ≥98% HPLC purity thresholds).
- Accelerated stability studies : Store at 40°C/75% RH for 6 months (ICH Q1A guidelines).
- Lyophilization : For hygroscopic compounds, lyophilize and store under argon ( recommends room-temperature storage for trifluoromethylpyrazoles) .
Advanced: How can metabolite profiling be performed for this compound?
Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites via LC-MSⁿ.
- CYP450 inhibition assays : Use fluorometric kits (e.g., CYP3A4, 2D6) to assess metabolic interactions .
Advanced: What strategies resolve enantiomeric impurities in synthesis?
Methodological Answer:
- Chiral chromatography : Use Chiralpak columns (e.g., IA or IB) with hexane/isopropanol mobile phases.
- Circular Dichroism (CD) : Confirm enantiopurity of resolved fractions ( ’s thiazolo-pyrimidine synthesis references stereochemical control) .
Advanced: How can researchers address low solubility in biological assays?
Methodological Answer:
- Co-solvent systems : Use Cremophor EL or cyclodextrins ( notes solubility challenges in thiophene derivatives).
- Prodrug design : Introduce phosphate esters or PEGylated side chains (e.g., ’s hydroxyethylpyrazole improves solubility) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
